4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol
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Overview
Description
4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol is an organic compound characterized by its complex structure, which includes multiple phenyl groups attached to a central phenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylbutyl Intermediate: This step involves the reaction of benzyl chloride with phenylacetic acid in the presence of a base such as sodium hydroxide to form 1,3-diphenylbutane.
Alkylation of Phenol: The phenylbutyl intermediate is then reacted with phenol in the presence of a strong acid catalyst like sulfuric acid to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced phenolic compounds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be substituted with other functional groups using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of iron(III) bromide or nitric acid with sulfuric acid.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Brominated or nitrated phenolic compounds.
Scientific Research Applications
4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Diphenylbutyl)phenol: Lacks the additional phenylethyl group.
2-(1-Phenylethyl)phenol: Lacks the diphenylbutyl group.
Uniqueness
4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol is unique due to the presence of both the diphenylbutyl and phenylethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
106315-46-2 |
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Molecular Formula |
C30H30O |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
4-(1,3-diphenylbutyl)-2-(1-phenylethyl)phenol |
InChI |
InChI=1S/C30H30O/c1-22(24-12-6-3-7-13-24)20-29(26-16-10-5-11-17-26)27-18-19-30(31)28(21-27)23(2)25-14-8-4-9-15-25/h3-19,21-23,29,31H,20H2,1-2H3 |
InChI Key |
MXEOLZHOQMFSEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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